Plasma Stability: Azepane-Piperidine vs. Benzoyl Terminus
The phenylacetyl terminus on a 4-aminoazepane-piperidine core provides substantially longer plasma half-life than a benzoyl terminus. In a series of PKB inhibitors, compound 4 (bearing a phenylacetyl-like acyl group on a piperidine-azepane scaffold) exhibited t1/2 > 120 min in mouse plasma at 37 °C, whereas the benzoyl counterpart showed t1/2 < 15 min under identical conditions [1]. Although the target compound 1-[4-(azepan-1-yl)piperidin-1-yl]-2-phenylethanone was not directly profiled in this study, it shares the identical phenylacetyl-acylated piperidine-azepane architecture and is therefore expected to benefit from the same metabolic stabilization effect.
Benzoyl: t1/2
| Evidence Dimension | Mouse plasma stability half-life (in vitro) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be >120 min based on structural class |
| Comparator Or Baseline | Analogous PKB inhibitor with benzoyl terminus: t1/2 < 15 min vs. phenylacetyl-terminated analog: t1/2 > 120 min |
| Quantified Difference | >8-fold improvement in plasma half-life when phenylacetyl terminus is used instead of benzoyl |
| Conditions | Mouse plasma, 37 °C incubation; compound 4 from J. Med. Chem. 2004, 47, 1375-1390 |
Why This Matters
Plasma stability directly impacts in vivo exposure and dose-to-dose reproducibility; the phenylacetyl motif is a critical design element for achieving meaningful pharmacokinetics in this scaffold class.
- [1] Breitenlechner, C. B.; et al. Structure-based optimization of novel azepane derivatives as PKB inhibitors. J. Med. Chem. 2004, 47, 1375-1390. View Source
